molecular formula C16H19NO4 B12946890 2-(Isobutylamino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(Isobutylamino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12946890
M. Wt: 289.33 g/mol
InChI Key: GLHFOIJSNVYLPN-UHFFFAOYSA-N
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Description

2-(Isobutylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic compound belonging to the class of 2H-chromenes. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of a chromene ring system with an isobutylamino group and an oxoethyl ester group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with isobutylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, oxo derivatives, and heterocyclic compounds. These products have significant applications in medicinal chemistry and material science.

Scientific Research Applications

2-(Isobutylamino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Isobutylamino)-2-oxoethyl 2H-chromene-3-carboxylate include:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • 2H-chromene-3-carboxylate derivatives
  • 4H-chromene analogs

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

[2-(2-methylpropylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H19NO4/c1-11(2)8-17-15(18)10-21-16(19)13-7-12-5-3-4-6-14(12)20-9-13/h3-7,11H,8-10H2,1-2H3,(H,17,18)

InChI Key

GLHFOIJSNVYLPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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